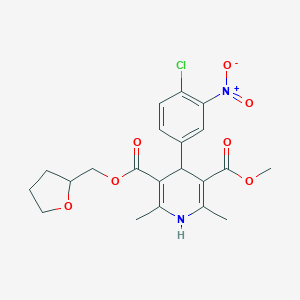![molecular formula C15H16N3+ B280615 1-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]pyridinium](/img/structure/B280615.png)
1-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]pyridinium is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DM-Pyridinium and is a derivative of benzimidazole. It has been synthesized using different methods, and its mechanism of action has been extensively studied.
Wissenschaftliche Forschungsanwendungen
DM-Pyridinium has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, DM-Pyridinium has been studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DM-Pyridinium has also been studied for its antimicrobial properties. It has been shown to be effective against different types of bacteria and fungi. In material science, DM-Pyridinium has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation.
Wirkmechanismus
The mechanism of action of DM-Pyridinium is not fully understood. However, it has been suggested that it exerts its biological activity by interacting with cellular proteins and enzymes. DM-Pyridinium has been shown to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and cell division. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
DM-Pyridinium has been shown to have various biochemical and physiological effects. In vitro studies have shown that DM-Pyridinium can induce apoptosis and cell cycle arrest in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that DM-Pyridinium can reduce tumor growth in mice. It has also been shown to have neuroprotective effects in rats.
Vorteile Und Einschränkungen Für Laborexperimente
DM-Pyridinium has several advantages for lab experiments. It is a stable compound and can be easily synthesized using different methods. It has a high yield, and its purity can be increased by further purification. DM-Pyridinium has been extensively studied, and its mechanism of action is well understood. However, there are some limitations to using DM-Pyridinium in lab experiments. It is a toxic compound and should be handled with care. Its solubility in water is limited, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on DM-Pyridinium. One direction is to study its potential applications in the field of drug delivery. DM-Pyridinium has been shown to be effective against cancer cells and bacteria. It can be used as a carrier for drugs that target these cells. Another direction is to study its potential applications in the field of material science. DM-Pyridinium can be used as a precursor for the synthesis of MOFs, which have potential applications in gas storage and separation. Finally, more studies are needed to fully understand the mechanism of action of DM-Pyridinium and to develop new compounds with improved biological activity.
Synthesemethoden
DM-Pyridinium can be synthesized using different methods. One of the most common methods is the reaction of 5,6-dimethylbenzimidazole with pyridine and formaldehyde in the presence of acid catalysts. Another method involves the reaction of 5,6-dimethylbenzimidazole with pyridine and paraformaldehyde in the presence of a Lewis acid catalyst. The yield of DM-Pyridinium obtained using these methods is generally high, and the purity can be increased by further purification.
Eigenschaften
Molekularformel |
C15H16N3+ |
|---|---|
Molekulargewicht |
238.31 g/mol |
IUPAC-Name |
5,6-dimethyl-2-(pyridin-1-ium-1-ylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H16N3/c1-11-8-13-14(9-12(11)2)17-15(16-13)10-18-6-4-3-5-7-18/h3-9H,10H2,1-2H3,(H,16,17)/q+1 |
InChI-Schlüssel |
ZURNZRPGNCQVIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C[N+]3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C[N+]3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280533.png)

![3-(2-{4-[(2-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280536.png)
![3-[2-(Dimethylamino)ethyl] 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280539.png)
![5-O-[2-(dimethylamino)ethyl] 3-O-[2-(pyridine-3-carbonylamino)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280543.png)
![3-(2-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-ethyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280544.png)
![3-Methyl 5-[2-(4-methyl-1-piperazinyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280545.png)
![3-Ethyl 5-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280546.png)
![3-(2-{[4-(Acetylamino)benzoyl]oxy}ethyl) 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280549.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-{2-[(4-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280550.png)

![5-O-[2-(4-acetamidobenzoyl)oxyethyl] 3-O-[2-[benzyl(methyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280552.png)
![Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280553.png)
